5-Ethynyl-2-fluorophenol
Overview
Description
5-Ethynyl-2-fluorophenol is an organic compound characterized by the presence of an ethynyl group and a fluorine atom attached to a phenol ring
Mechanism of Action
Mode of Action
Phenols can undergo various reactions, such as ester rearrangement and hydrolysis of phenolic esters . Fluorinated compounds, on the other hand, can undergo enzymatic defluorination .
Biochemical Pathways
For instance, they can undergo enzymatic defluorination, a process that can impact various biochemical pathways .
Result of Action
For instance, they can induce gene and chromosomal mutations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Ethynyl-2-fluorophenol. .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that this compound may have significant effects on various types of cells and cellular processes . It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Ethynyl-2-fluorophenol appear to change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2-fluorophenol typically involves the introduction of an ethynyl group to a fluorophenol precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-fluorophenol with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-2-fluorophenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 2-fluoroquinone derivatives.
Reduction: Formation of 5-ethenyl-2-fluorophenol or 5-ethyl-2-fluorophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-Ethynyl-2-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
Comparison with Similar Compounds
2-Ethynylphenol: Lacks the fluorine atom, resulting in different reactivity and properties.
5-Ethynyl-2-chlorophenol: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.
2-Fluorophenol: Lacks the ethynyl group, making it less versatile in synthetic applications.
Uniqueness: 5-Ethynyl-2-fluorophenol is unique due to the combination of the ethynyl group and the fluorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-ethynyl-2-fluorophenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSDFLDCXRYVKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1062617-98-4 | |
Record name | 5-ethynyl-2-fluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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